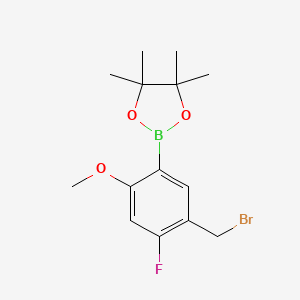

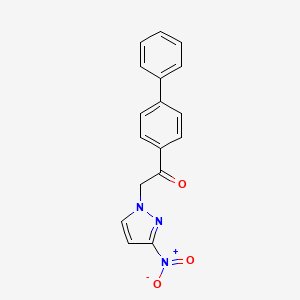

![molecular formula C11H10N4O4 B6330487 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole CAS No. 1240568-27-7](/img/structure/B6330487.png)

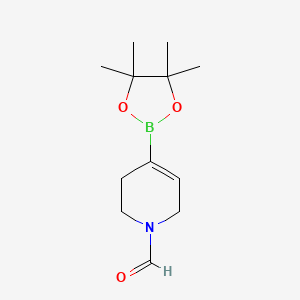

3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a nitrophenol derivative. Nitrophenols are compounds of the formula HOC6H5−x(NO2)x. They are more acidic than phenol itself . They are often used in the synthesis of dyes, drugs, and pesticides .

Synthesis Analysis

While specific synthesis methods for “3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole” are not available, nitrophenols can be prepared by nitration of phenols or anilines . Other related compounds, such as 1,2,4-triazolidine-3-thiones, can be synthesized through a reaction between aldehydes and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, has been reported. Its formula is C11H11NO4 .Physical And Chemical Properties Analysis

Nitrophenols are typically yellow solids. They are more acidic than phenol itself . The physical and chemical properties of “3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole” are not available.科学的研究の応用

Antiviral Agents

The structure of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole can be tailored to create compounds with antiviral properties. Derivatives of similar structures have been shown to inhibit the replication of viruses, including influenza A and Coxsackie B4 virus . By modifying the pyrazole core or the nitrophenyl moiety, researchers can develop new molecules that potentially target viral enzymes or proteins, disrupting the viral life cycle.

Antimicrobial Applications

Similar nitrophenyl derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The nitro group can undergo reduction within microbial cells, leading to the generation of reactive species that damage essential biomolecules. This property can be harnessed to design new antimicrobials based on the 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole scaffold .

Organic Synthesis Intermediates

The chemical structure of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole makes it a valuable intermediate in organic synthesis. It can be used to prepare a wide range of heterocyclic compounds, which are crucial in pharmaceuticals, dyes, and materials science .

Supramolecular Chemistry

The nitrophenyl moiety can engage in specific interactions due to its electronic properties, making it suitable for studies in supramolecular chemistry. Researchers can explore how 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole and its derivatives form complexes with other molecules, which can lead to the development of novel sensors, switches, or drug delivery systems .

作用機序

Safety and Hazards

特性

IUPAC Name |

3-nitro-1-[2-(4-nitrophenyl)ethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c16-14(17)10-3-1-9(2-4-10)5-7-13-8-6-11(12-13)15(18)19/h1-4,6,8H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKMUGZRBMTVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

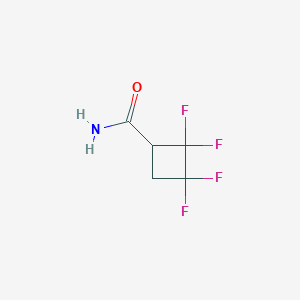

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

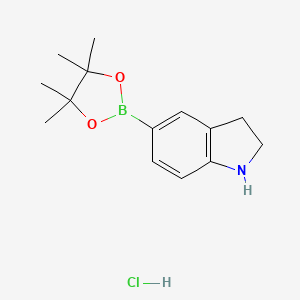

amine hydrochloride](/img/structure/B6330454.png)

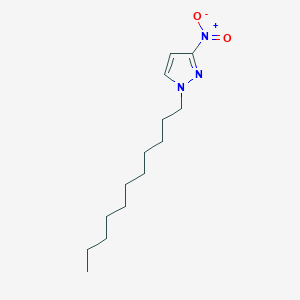

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)